Terreic acid
Overview
Description
Terreic acid (TA) is a natural product derived from 6-methylsalicylic acid (6-MSA). It is a covalent inhibitor of the bacterial cell wall biosynthetic enzyme MurA . TA is also a cell-permeable quinone epoxide that selectively inhibits Bruton’s tyrosine kinase (BTK) catalytic activity .
Synthesis Analysis
The biosynthesis of Terreic acid in Aspergillus terreus has been characterized. The carbon skeleton of TA originated from 6-methylsalicylic acid (6-MSA). The 6-MSA precursor undergoes decarboxylation and a series of oxidation steps to give TA .Molecular Structure Analysis
Terreic acid is a 2-hydroxy-1,4-benzoquinone that is 5,6-epoxy . The molecular formula of Terreic acid is C7H6O4 .Chemical Reactions Analysis
The 6-MSA precursor undergoes decarboxylation and a series of oxidation steps to give TA .Physical And Chemical Properties Analysis
Terreic acid has a molecular weight of 154.12 g/mol . Its molecular formula is C7H6O4 . It is a 2-hydroxy-1,4-benzoquinone that is 5,6-epoxy .Scientific Research Applications
Biosynthesis and Molecular Characterization
Terreic acid, produced by Aspergillus terreus, is notable for its potential as an anticancer drug due to its inhibition of Bruton’s tyrosine kinase. Significant research has been conducted to elucidate its biosynthetic pathway. Detailed molecular steps of terreic acid biosynthesis have been uncovered through heterologous pathway assembly, revealing the involvement of specific enzymes and intermediates like polyketide synthase AtX, salicylate 1-monooxygenase AtA, and cytochrome P450 monooxygenases AtE and AtG, among others. The molecular characterization of terreic acid pathway involves isolating intermediates and shunt products, aiding in the understanding of its complex biosynthetic process (Kong et al., 2018), (Guo et al., 2014).
Antibacterial Properties and Cellular Target Identification
Terreic acid exhibits antibacterial properties. It has been identified as a covalent inhibitor of the bacterial cell wall biosynthetic enzyme MurA, showcasing a unique mechanism of action compared to other inhibitors like fosfomycin. Detailed structural and kinetic characterizations of MurA-terreic acid interaction have been performed, providing insights into its antibacterial activity (Han et al., 2010). Additionally, terreic acid's interaction with Escherichia coli N-acetylglucosamine-1-phosphate-uridyltransferase/glucosamine-1-phosphate-acetyltransferase (GlmU) has been studied, revealing its inhibitory potential and suggesting GlmU acetyltransferase as a molecular target of terreic acid, contributing to its antibacterial efficacy (Sharma et al., 2016).
Interaction with Macromolecules
Studies have explored terreic acid's binding nature with macromolecules such as nucleic acids and proteins. In vivo and in vitro investigations have indicated that terreic acid can bind to albumin and hepatic DNA, suggesting a broad spectrum of molecular interactions that might contribute to its pharmacological effects (Subramanian et al., 1982).
Antioxidative Properties
Terreic acid has been studied for its antioxidative activity. It was isolated from Aspergillus terreus and assessed using various in vitro assays, demonstrating significant free radical scavenging activity. Such antioxidative properties suggest potential applications of terreic acid in mitigating oxidative stress-related conditions (Dewi et al., 2012).
properties
IUPAC Name |
(1R,6S)-3-hydroxy-4-methyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c1-2-3(8)5(10)7-6(11-7)4(2)9/h6-8H,1H3/t6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFNSNUJZOYXFC-RQJHMYQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2C(C1=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)[C@H]2[C@@H](C1=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40879070 | |
Record name | Terreic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40879070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Terreic acid | |
CAS RN |
121-40-4 | |
Record name | (1R,6S)-3-Hydroxy-4-methyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121-40-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Terreic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Terreic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40879070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Oxabicyclo(4.1.0)hept-3-ene-2,5-dione, 3-hydroxy-4-methyl-, (1R)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERREIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM2Y0DRJ7D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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